

N5-Carboxyaminoimidazole Ribonucleotide Synthetase: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carboxyaminoimidazole ribotide*

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Abstract

N5-Carboxyaminoimidazole ribonucleotide synthetase (N5-CAIR synthetase), encoded by the *purK* gene, is a critical enzyme in the de novo purine biosynthesis pathway in most prokaryotes, fungi, and plants. It catalyzes the ATP-dependent carboxylation of 5-aminoimidazole ribonucleotide (AIR) to form N5-carboxyaminoimidazole ribonucleotide (N5-CAIR). This pathway diverges significantly from that in humans, where AIR is directly carboxylated to 4-carboxy-5-aminoimidazole ribonucleotide (CAIR) by a single enzyme, AIR carboxylase. This metabolic difference makes N5-CAIR synthetase a promising and selective target for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the core functions of N5-CAIR synthetase, including its biochemical properties, catalytic mechanism, and structural features. Detailed experimental protocols for enzyme purification, activity assays, and crystallization are provided, along with a summary of known kinetic parameters and inhibitors.

Introduction

The de novo synthesis of purine nucleotides is fundamental for cellular life, providing the building blocks for DNA and RNA, as well as essential roles in energy metabolism and signaling. While the overall pathway is largely conserved, key differences exist between higher eukaryotes and microorganisms. One of the most notable divergences lies in the conversion of 5-aminoimidazole ribonucleotide (AIR) to 4-carboxy-5-aminoimidazole ribonucleotide (CAIR). In

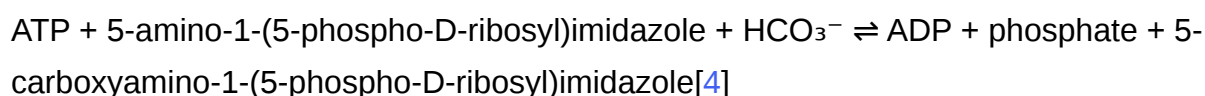
bacteria, yeast, and fungi, this conversion is a two-step process initiated by N5-Carboxyaminoimidazole ribonucleotide synthetase (N5-CAIR synthetase).[1]

N5-CAIR synthetase catalyzes the reaction of AIR with bicarbonate (HCO_3^-) and ATP to produce N5-CAIR, ADP, and inorganic phosphate (P_i).[2] The unstable intermediate, N5-CAIR, is then converted to CAIR by N5-CAIR mutase (PurE).[1] In contrast, humans utilize a single enzyme, AIR carboxylase, for the direct conversion of AIR to CAIR.[1] The absence of a human homolog for N5-CAIR synthetase makes it an attractive target for the development of selective antimicrobial drugs with a potentially broad spectrum of activity.[3]

This guide will delve into the molecular and functional details of N5-CAIR synthetase, providing a comprehensive resource for researchers and professionals in drug development.

Biochemical Function and Catalytic Mechanism

N5-CAIR synthetase belongs to the ATP-grasp superfamily of enzymes, which are characterized by a unique ATP-binding domain. The enzyme catalyzes the following reaction:



The proposed catalytic mechanism involves two main steps:

- **Formation of a Carboxyphosphate Intermediate:** The reaction is initiated by the nucleophilic attack of bicarbonate on the γ -phosphate of ATP, leading to the formation of a highly reactive carboxyphosphate intermediate and ADP.[5]
- **Carboxylation of AIR:** The exocyclic N5 amine of AIR then attacks the carbonyl carbon of the carboxyphosphate intermediate, resulting in the formation of N5-CAIR and the release of inorganic phosphate.[5]

Structural and site-directed mutagenesis studies have identified key amino acid residues involved in substrate binding and catalysis. For instance, in *Aspergillus clavatus* N5-CAIR synthetase, residues R271, H273, and K353 have been shown to be important for bicarbonate binding and catalysis.[6]

Quantitative Data

Kinetic Parameters

The following table summarizes the steady-state kinetic parameters for N5-CAIR synthetase from various organisms.

Organism	Substrate	K _m (μM)	k _{cat} (min ⁻¹)	V _{max} (μmol min ⁻¹ mg ⁻¹)	Reference
Staphylococcus aureus	AIR	13.9	-	-	[5]
Staphylococcus aureus	ATP	43.2	-	-	[5]
Escherichia coli	AIR	26	-	-	[5]
Escherichia coli	ATP	90	-	-	[5]
Aspergillus clavatus (Wild-Type)	AIR	120 ± 20	180 ± 10	4.5 ± 0.2	[2]
Aspergillus clavatus (Wild-Type)	ATP	210 ± 20	180 ± 10	4.5 ± 0.2	[2]
Aspergillus clavatus (Y152F Mutant)	AIR	380 ± 70	50 ± 5	1.3 ± 0.1	[2]
Aspergillus clavatus (Y152A Mutant)	AIR	2200 ± 300	12 ± 1	0.30 ± 0.02	[2]

Note: '-' indicates data not reported in the cited source.

Inhibitors

Several small molecule inhibitors of N5-CAIR synthetase have been identified through high-throughput screening. The inhibitory constants for some of these compounds are presented below.

Compound Class	Compound	Inhibition Type	IC ₅₀ (μM)	K _i (μM)	Reference
Indolinedione	Compound 7	Non-competitive (vs AIR & ATP)	30	-	[7]
Class III	Compound 13	Competitive (vs AIR), Uncompetitive (vs ATP)	120	-	[7] [8]
Class III	Compound 14	Non-competitive (vs AIR & ATP)	110	-	[7] [8]
Fragment	Fragment 2	-	-	4.8	[9]
Fragment	-	-	-	4.8 to 159	[3]

Note: '-' indicates data not reported in the cited source.

Experimental Protocols

Purification of Recombinant N5-CAIR Synthetase

This protocol is based on the purification of E. coli N5-CAIR synthetase.

- Expression: Transform E. coli cells (e.g., HMS174(DE3)) with a suitable expression vector containing the purK gene (e.g., PurE/PurK-pET31). Grow the culture in Luria-Bertani (LB) medium at 37°C with shaking to an optical density at 600 nm (OD₆₀₀) of 0.7.[\[10\]](#)

- Induction: Induce protein expression by adding 1 mM isopropyl β -D-1-thiogalactopyranoside (IPTG) and continue to incubate for 6 hours at 37°C.[10]
- Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a suitable lysis buffer. Lyse the cells by sonication or using a French press.
- Clarification: Centrifuge the lysate at high speed to remove cell debris.
- Affinity Chromatography: If the protein is tagged (e.g., with a His-tag), apply the clarified lysate to an appropriate affinity chromatography column (e.g., Ni-NTA or cobalt column). Wash the column extensively and elute the protein using a gradient of the competing ligand (e.g., imidazole).
- Dialysis and Concentration: Dialyze the purified protein against a storage buffer (e.g., 10 mM Tris-HCl, 200 mM NaCl, pH 8.0).[10] Concentrate the protein to a final concentration of approximately 17 mg/mL.[10]
- Purity Assessment: Assess the purity of the protein by SDS-PAGE.

Enzyme Activity Assay (Coupled Assay)

The activity of N5-CAIR synthetase can be monitored using a coupled enzyme assay that measures the rate of ATP consumption.[2]

- Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM HEPES, pH 7.8) containing:
 - 1 mM ATP
 - 2 mM phosphoenolpyruvate (PEP)
 - 0.2 mM NADH
 - 5 units of pyruvate kinase (PK)
 - 7 units of lactate dehydrogenase (LDH)
 - 1 mM NaHCO_3

- Varying concentrations of AIR (e.g., 2.5 μ M to 3.0 mM)[2]
- Initiation: Initiate the reaction by adding a known amount of purified N5-CAIR synthetase.
- Measurement: Monitor the decrease in absorbance at 340 nm at 37°C, which corresponds to the oxidation of NADH. The rate of NADH oxidation is directly proportional to the rate of ADP production by N5-CAIR synthetase.
- Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot. Determine the kinetic parameters by fitting the initial velocity data to the Michaelis-Menten equation.

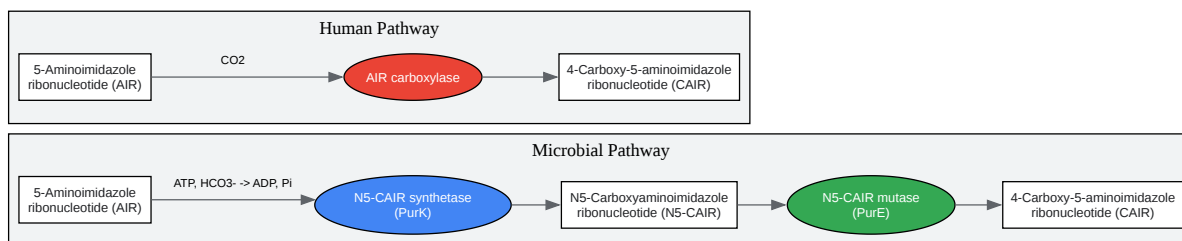
Crystallization of N5-CAIR Synthetase

This protocol is for the crystallization of *E. coli* N5-CAIR synthetase.

- Protein Preparation: Use purified and concentrated N5-CAIR synthetase (e.g., 17 mg/mL in 10 mM Tris-HCl, 200 mM NaCl, pH 8.0).[10]
- Crystallization Screen: Perform initial crystallization screening using the hanging drop vapor diffusion method with a sparse matrix screen. The protein sample should contain 10 mM MgATP and either 10 mM AIR or an inhibitor.[10]
- Optimization: Grow larger crystals by hanging drop vapor diffusion against a reservoir solution containing 20–25% monomethylether poly(ethylene glycol) 5000 at pH 7.5.[10]
- Crystal Harvesting and Data Collection: Harvest the crystals and collect X-ray diffraction data.

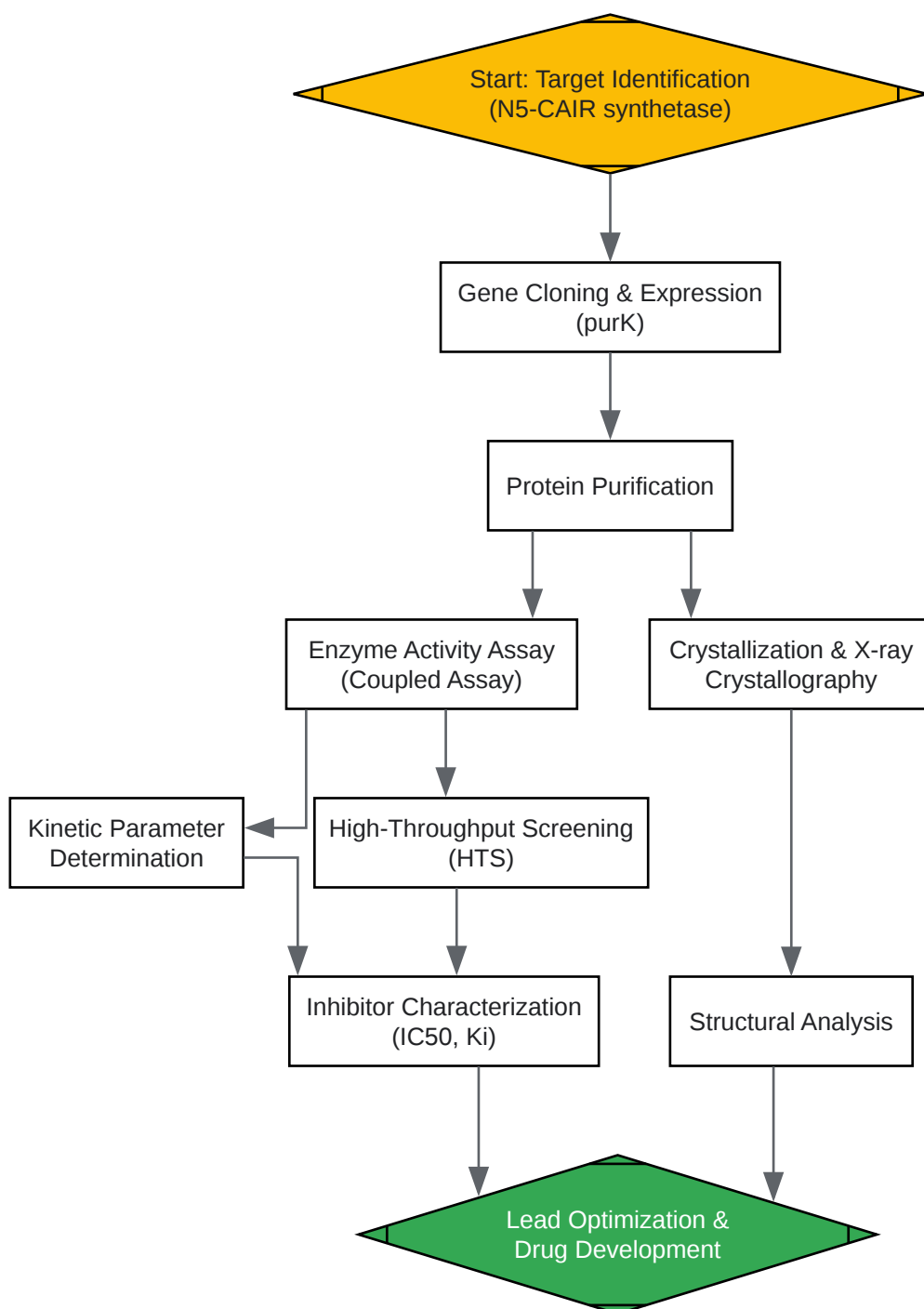
Signaling Pathways and Logical Relationships

The following diagrams illustrate the role of N5-CAIR synthetase in the de novo purine biosynthesis pathway and a typical experimental workflow for its characterization.



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Caption: Divergence of the de novo purine biosynthesis pathway.



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Caption: Experimental workflow for N5-CAIR synthetase research.

Conclusion

N5-Carboxyaminoimidazole ribonucleotide synthetase represents a validated and highly promising target for the development of novel antimicrobial agents. Its essential role in the microbial de novo purine biosynthesis pathway, coupled with its absence in humans, provides a clear rationale for selective inhibition. This technical guide has summarized the core knowledge surrounding N5-CAIR synthetase, providing researchers and drug development professionals with a foundational understanding of its function, mechanism, and methods for its study. The detailed protocols and compiled quantitative data serve as a practical resource to facilitate further research and the discovery of potent and selective inhibitors of this key microbial enzyme. Continued investigation into the structure and mechanism of N5-CAIR synthetase will undoubtedly accelerate the development of new classes of antibiotics to combat the growing threat of antimicrobial resistance.

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- To cite this document: BenchChem. [N5-Carboxyaminoimidazole Ribonucleotide Synthetase: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219673#function-of-n5-carboxyaminoimidazole-ribonucleotide-synthetase]

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